The synthesis of 15(S)-HETE-d8 typically involves the deuteration of 15(S)-hydroxyeicosatetraenoic acid, which can be achieved through chemical synthesis or enzymatic pathways. The synthetic process often requires specialized techniques to ensure the incorporation of deuterium atoms at specific positions on the molecule.
One common method involves the use of labeled precursors in reactions catalyzed by lipoxygenases or other enzymes that convert arachidonic acid to hydroxylated derivatives. The use of deuterated solvents and reagents during these reactions is crucial for maintaining the integrity of the deuterium labeling .
Additionally, high-performance liquid chromatography coupled with mass spectrometry is employed to purify and verify the structure of the synthesized compound, ensuring that it meets purity standards for analytical applications .
The molecular structure of 15(S)-HETE-d8 consists of a hydroxyl group at the 15th carbon position of the eicosatetraenoic acid backbone. The presence of eight deuterium atoms (d8) indicates that specific hydrogen atoms have been replaced with deuterium, enhancing its stability and detection sensitivity in mass spectrometry.
The structural formula can be represented as follows:
15(S)-HETE-d8 participates in various biochemical reactions typical of oxylipins. It can undergo further oxidation or conjugation reactions, influencing its biological activity. For instance:
The quantification of 15(S)-HETE-d8 in biological samples often involves monitoring its conversion to other metabolites through mass spectrometry techniques that utilize multiple reaction monitoring (MRM) settings to track specific transitions .
The mechanism of action for 15(S)-HETE-d8 primarily revolves around its role as a signaling molecule within inflammatory pathways. Upon release from cell membranes, it can bind to specific receptors or interact with various signaling proteins, leading to:
Quantitative analyses often reveal that its concentrations correlate with inflammatory states in various tissues .
Relevant data includes:
Characterization techniques such as nuclear magnetic resonance spectroscopy confirm the presence of deuterium labels and structural integrity .
15(S)-HETE-d8 serves primarily as an internal standard in analytical chemistry for quantifying endogenous levels of 15(S)-hydroxyeicosatetraenoic acid in various biological matrices. Its applications include:
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying eicosanoids, including the deuterated internal standard 15(S)-Hydroxyeicosatetraenoic Acid-d8 (15(S)-HETE-d8), due to its high sensitivity, specificity, and capacity for multiplexed analysis. Eicosanoids are bioactive lipids derived from arachidonic acid metabolism, playing critical roles in inflammation and cellular signaling. Their structural similarity (e.g., positional isomers like 12-HETE, 15-HETE) and low physiological concentrations (pg/mL to ng/mL) necessitate advanced separation and detection techniques [1] [6].
Chromatographic Separation:Ultra-Performance Liquid Chromatography (UPLC) systems with sub-2-µm particle columns enable high-resolution separation of eicosanoid isomers. For 15(S)-HETE-d8, reverse-phase C18 columns (e.g., 2.1 × 100 mm, 1.7 µm) with gradient elution (water/acetonitrile or methanol with 0.1% formic acid) achieve baseline separation within 10–25 minutes. Key parameters include:
Mass Spectrometric Detection:Multiple Reaction Monitoring (MRM) provides selective quantification by targeting specific precursor-product ion transitions. Validation studies demonstrate:
Table 1: Critical MRM Parameters for 15(S)-HETE-d8 and Key Isomers
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
|---|---|---|---|---|
| 15(S)-HETE-d8 | 327 | 226 | -18 | -70 |
| 15(S)-HETE | 319 | 219 | -20 | -65 |
| 12(S)-HETE | 319 | 179 | -25 | -60 |
| 5(S)-HETE | 319 | 115 | -22 | -70 |
Source: Adapted from methodological validations in human serum and cell models [1] [6] [10].
Applications in Profiling:LC-MS/MS workflows incorporating 15(S)-HETE-d8 have been deployed in diverse biological matrices:
Deuterated internal standards like 15(S)-HETE-d8 are indispensable for accurate eicosanoid quantification, correcting for analytical variability introduced during sample preparation, ionization suppression, and matrix effects. Their structural near-identity to analytes ensures co-elution and analogous physicochemical behavior [2] [7].
Compensation for Technical Variability:
Limitations and Mitigation Strategies:Despite their utility, deuterated standards have caveats:
Table 2: Performance Metrics of 15(S)-HETE-d8 vs. Non-Deuterated Standards
| Parameter | 15(S)-HETE-d8 | Non-Deuterated Standard | Impact on Quantification |
|---|---|---|---|
| Recovery Rate | 92.5% ± 3.1 | 64.5% ± 5.7 | Minimizes analyte loss |
| Matrix Effect | 102% ± 8 | 128% ± 12 | Corrects ion suppression |
| Inter-Day CV | <8% | 15–20% | Enhances precision |
Source: Data from spike-recovery experiments in human plasma and serum [1] [2] [7].
Alternative Approaches:While stable isotope-labeled (¹³C) standards offer superior metabolic stability, 15(S)-HETE-d8 remains widely adopted due to commercial availability and cost-effectiveness. In LC-MS/MS workflows, it enables multiplexed quantification of >50 eicosanoids simultaneously [6] [9].
Rigorous validation of LC-MS/MS methods ensures reliability in quantifying 15(S)-HETE using its deuterated analog. Key protocols align with FDA/EMA bioanalytical guidelines and include assessments of specificity, accuracy, precision, and stability [1] [5] [8].
Method Validation Parameters:1. Specificity:- Resolution of 15(S)-HETE-d8 from isomers (e.g., 12-HETE, 5-HETE) confirmed via chromatographic peak separation (ΔRT > 0.5 min) and unique MRM transitions [5] [8].- Cross-reactivity: <0.1% with other HETEs in human amnion and plasma [8].
Case Example: Parturition Study in Human AmnionIn a validated LC-MS/MS assay:
Table 3: Summary of Validation Data for 15(S)-HETE Quantification Using 15(S)-HETE-d8
| Validation Parameter | Acceptance Criterion | Observed Performance | Matrix |
|---|---|---|---|
| Accuracy | 85–115% | 94–106% | Human Serum |
| Precision (CV) | <15% | 4.9–8.7% | Amnion Tissue |
| LOQ | ≤0.1 ng/mL | 0.05 ng/mL | Plasma |
| Stability (24h, 4°C) | >90% recovery | 95.2% ± 3.4 | Cell Culture Supernatant |
Source: Integrated data from clinical and cell-based studies [1] [5] [8].
Troubleshooting Common Issues:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: